N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes a sulfonamide group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Chlorination and Alkylation: The pyrazole ring is then chlorinated and alkylated to introduce the chloro and ethyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18ClN5O2S |
---|---|
Molecular Weight |
331.82 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N,1,3-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H18ClN5O2S/c1-5-18-11(10(13)6-14-18)7-17(4)21(19,20)12-8-16(3)15-9(12)2/h6,8H,5,7H2,1-4H3 |
InChI Key |
VKKSFRLYAZPPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CN(N=C2C)C |
Origin of Product |
United States |
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